N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide
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Overview
Description
N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . This compound features a unique structure that combines an oxazole ring with an oxan-4-yl group and a prop-2-enamide moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide typically involves the reaction of 3-methyl-1,2-oxazole with an appropriate oxan-4-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide can be compared with other similar compounds, such as:
3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide: Another oxazole derivative with different functional groups and biological activities.
4-(2-Methyl-1,2-oxazol-5-yl)oxan-4-amine: A related compound with a similar oxazole ring structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)13-12(4-6-16-7-5-12)10-8-9(2)14-17-10/h3,8H,1,4-7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJWHNBJYUMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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